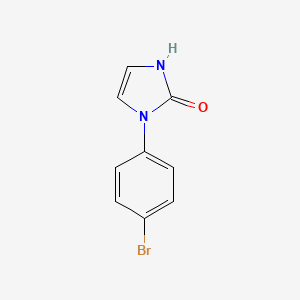

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthesis Techniques : Research has demonstrated methods for synthesizing benzimidazoles and thienoimidazoles, which are related to the target compound, using o-bromophenyl isocyanide and primary amines under copper(I) iodide catalysis, showing moderate to good yields (Lygin & Meijere, 2009). Another study detailed the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a closely related compound, indicating its importance as an intermediate for biologically active compounds (Wang et al., 2016).

Structural Analysis : A study on 1-(2-hydroxy-4-bromophenyl)-4-methyl-4-imidazolin-2-ones revealed insights into the crystal structure, highlighting the role of intermolecular hydrogen bonds and the impact of substituents on NMR chemical shifts (Cyrański et al., 2001).

Chemical Transformations and Reactions

Reaction Mechanisms : Research into the reaction mechanisms of compounds containing the 4-bromophenyl moiety has shown various pathways for transforming these compounds into more complex heterocycles, such as imidazo[1,2-a]pyridines and indoles, showcasing the versatility of these compounds as synthetic intermediates (Khalafy et al., 2002).

Catalyzed Synthesis : Studies have also focused on copper-catalyzed synthesis methods, such as the one-pot synthesis of imidazo[1,2-f]phenanthridin-8(5H)-ones, which are facilitated by the presence of a bromophenyl group, indicating the utility of these compounds in synthesizing fused heterocycles (Dong et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes such as plasmodium m1 alanyl aminopeptidase . This enzyme plays a crucial role in the life cycle of the malaria parasite, making it an attractive target for antimalarial drugs .

Mode of Action

This interaction could lead to changes in the enzyme’s conformation and activity, disrupting the biochemical processes in which the enzyme is involved .

Biochemical Pathways

If the compound does indeed target plasmodium m1 alanyl aminopeptidase, it would affect the parasite’s protein processing and maturation pathways . This could lead to downstream effects such as impaired growth and development of the parasite.

Pharmacokinetics

Similar compounds have been found to have high gi absorption and are bbb permeant . They are also inhibitors of several cytochrome P450 enzymes, which play a crucial role in drug metabolism . These properties could impact the compound’s bioavailability and pharmacological effects.

Result of Action

If the compound does inhibit plasmodium m1 alanyl aminopeptidase, it could lead to impaired growth and development of the malaria parasite . This could potentially result in the clearance of the parasite from the host organism.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNBYRIOJLMJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669634 | |

| Record name | 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one | |

CAS RN |

530080-83-2 | |

| Record name | 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

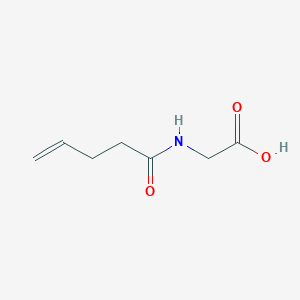

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B1439249.png)

![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1439251.png)

![4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride](/img/structure/B1439252.png)

![7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1439255.png)

![4H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1439257.png)

![4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1439267.png)

![[(4-Hydrazinylphenyl)methyl]hydrazine](/img/structure/B1439270.png)